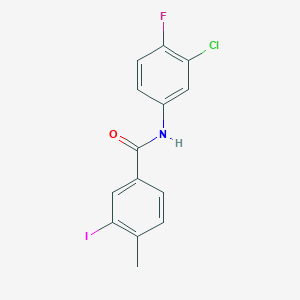
2-(benzyloxy)-N-(5-benzyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzyloxy)-N-(5-benzyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Scientific Research Applications
2-(benzyloxy)-N-(5-benzyl-1,3-thiazol-2-yl)benzamide has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of cancer research. It has been reported that this compound exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has also been studied for its potential use as an anti-inflammatory agent, antimicrobial agent, and antiviral agent.
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-(5-benzyl-1,3-thiazol-2-yl)benzamide is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and inducing cell cycle arrest. Furthermore, this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase, which play a critical role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have reported that 2-(benzyloxy)-N-(5-benzyl-1,3-thiazol-2-yl)benzamide exhibits significant biochemical and physiological effects. This compound has been shown to induce oxidative stress, disrupt mitochondrial membrane potential, and alter the expression of various genes involved in cancer cell growth and proliferation. Additionally, this compound has been shown to exhibit low toxicity towards normal cells, making it a potentially safe and effective anticancer agent.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-(benzyloxy)-N-(5-benzyl-1,3-thiazol-2-yl)benzamide in lab experiments is its potent anticancer activity. This compound exhibits significant activity against various cancer cell lines, making it a potentially effective anticancer agent. Additionally, this compound exhibits low toxicity towards normal cells, making it a potentially safe anticancer agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-(benzyloxy)-N-(5-benzyl-1,3-thiazol-2-yl)benzamide. One of the significant directions is to investigate the mechanism of action of this compound in more detail to gain a better understanding of its anticancer activity. Additionally, further studies are needed to determine the potential use of this compound as an anti-inflammatory agent, antimicrobial agent, and antiviral agent. Furthermore, studies are needed to investigate the potential use of this compound in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Finally, further studies are needed to investigate the potential use of this compound in vivo to determine its efficacy and safety.
Synthesis Methods
The synthesis of 2-(benzyloxy)-N-(5-benzyl-1,3-thiazol-2-yl)benzamide has been reported using different methods. One of the commonly used methods involves the reaction between 2-aminobenzoic acid, benzyl bromide, and 2-amino-5-benzylthiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in an organic solvent like dichloromethane. The resulting product is then treated with benzyl chloroformate to obtain the final compound.
properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c27-23(26-24-25-16-20(29-24)15-18-9-3-1-4-10-18)21-13-7-8-14-22(21)28-17-19-11-5-2-6-12-19/h1-14,16H,15,17H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKBMRPQQQZOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-N-(5-benzyl-1,3-thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5121468.png)
![2-[1-(5-bromo-2-furoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B5121479.png)

![2-(4-chlorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5121492.png)
![4-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]thiomorpholine](/img/structure/B5121493.png)

![methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate](/img/structure/B5121504.png)

![N-(2-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5121518.png)
![1-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5121526.png)


![3-[(2-ethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5121565.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5121575.png)